molecular formula C22H28FeN2 B3116571 (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron CAS No. 217459-11-5

(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron

Cat. No.: B3116571
CAS No.: 217459-11-5
M. Wt: 376.3 g/mol
InChI Key: VEYBLEBWZYYQAE-UHFFFAOYSA-N
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Description

(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron is a chiral organometallic compound that features a pentamethylcyclopentadienyl (Cp*) ligand. This compound is part of a broader class of metallocenes, which are known for their unique structural and electronic properties. The chiral nature of this compound makes it particularly interesting for applications in asymmetric catalysis and other areas of stereoselective synthesis .

Preparation Methods

The synthesis of (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron typically involves the following steps:

    Synthesis of the Cyclopentadienyl Ligand: The pentamethylcyclopentadienyl ligand is synthesized through the alkylation of cyclopentadiene with methylating agents.

    Formation of the Iron Complex: The ligand is then reacted with an iron precursor, such as iron(II) chloride, under inert conditions to form the metallocene complex.

    Chiral Induction:

Industrial production methods may involve similar steps but are optimized for scale, yield, and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or molecular oxygen, leading to the formation of iron(III) complexes.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of iron(I) species.

    Substitution: The compound can participate in substitution reactions where ligands on the iron center are replaced by other ligands. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields iron(III) complexes, while reduction can produce iron(I) species.

Scientific Research Applications

(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron exerts its effects involves several key steps:

Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, as well as coordination to specific functional groups on substrates.

Comparison with Similar Compounds

(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a chiral ligand and a Cp* ligand, providing both stability and stereoselectivity in various applications.

Properties

InChI

InChI=1S/C12H13N2.C10H15.Fe/c1-2-9-14(8-1)12-6-7-13-11-5-3-4-10(11)12;1-6-7(2)9(4)10(5)8(6)3;/h3-7H,1-2,8-9H2;1-5H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYBLEBWZYYQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C]1[C]([C]([C]([C]1C)C)C)C.C1CCN(C1)C2=CC=N[C]3[C]2[CH][CH][CH]3.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FeN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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